molecular formula C17H18N2O3S B5782222 N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide

Cat. No. B5782222
M. Wt: 330.4 g/mol
InChI Key: ZNCVNQZDAYSSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ethyl-2-hydroxy-5-[N-(2-methoxyphenyl)-carbamothioyl]benzeneacetate or EHM-1.

Mechanism of Action

The exact mechanism of action of N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide has also been shown to exhibit a range of other biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antioxidant, and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide in lab experiments is its potent anticancer activity. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide. One area of research could focus on the development of more soluble derivatives of this compound to improve its efficacy in experimental settings. Another area of research could explore the potential use of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide involves the reaction of 2-hydroxy-5-ethylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. The resulting dithiocarbamate is then reacted with 3-methoxybenzoyl chloride to yield the final product.

Scientific Research Applications

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-11-7-8-15(20)14(9-11)18-17(23)19-16(21)12-5-4-6-13(10-12)22-2/h4-10,20H,3H2,1-2H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCVNQZDAYSSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide

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